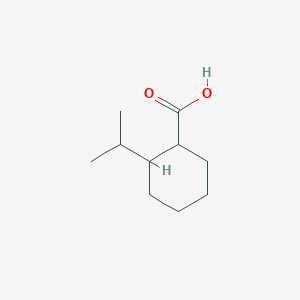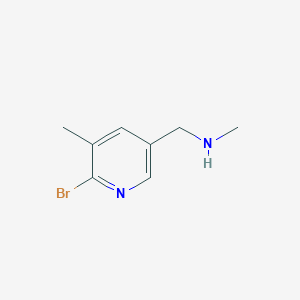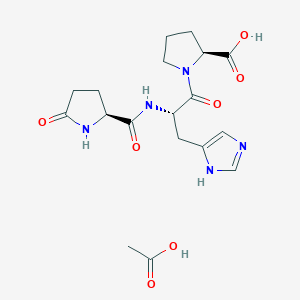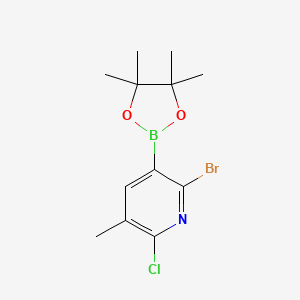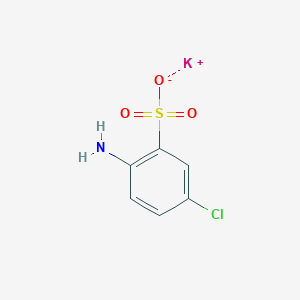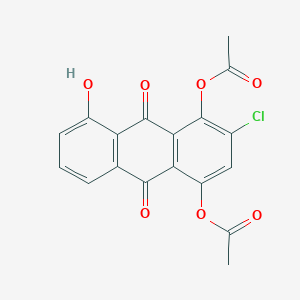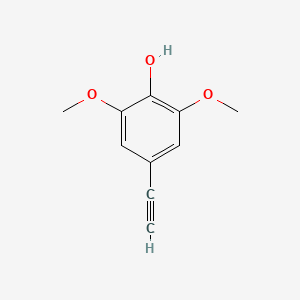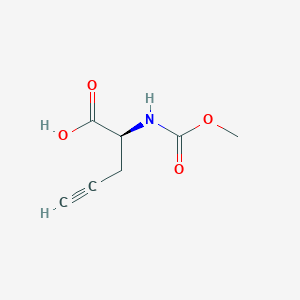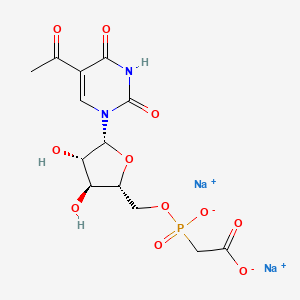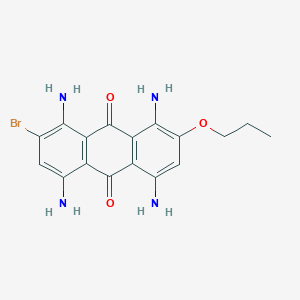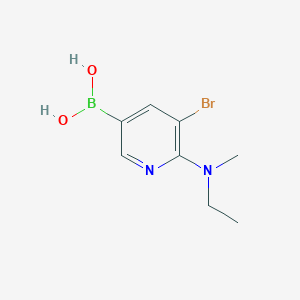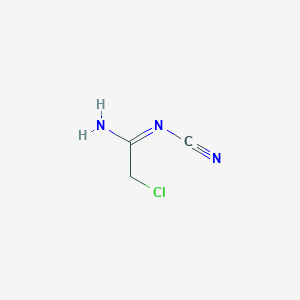
Ethanimidamide, 2-chloro-N-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-cyanoacetimidamide is an organic compound with the molecular formula C4H6ClN3 It is a derivative of cyanoacetamide, where one of the hydrogen atoms on the nitrogen is replaced by a chlorine atom
Métodos De Preparación
The synthesis of 2-Chloro-N-cyanoacetimidamide typically involves the reaction of cyanoacetamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:
Reaction with Thionyl Chloride: Cyanoacetamide is treated with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds at room temperature, yielding 2-Chloro-N-cyanoacetimidamide.
Análisis De Reacciones Químicas
2-Chloro-N-cyanoacetimidamide undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols, leading to the formation of different derivatives.
Common Reagents: Amines, thiols, alcohols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products: Substituted cyanoacetamides.
-
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of cyanoacetic acid and its derivatives.
Common Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Conditions: Aqueous conditions, varying temperatures.
Major Products: Cyanoacetic acid, amides.
Aplicaciones Científicas De Investigación
2-Chloro-N-cyanoacetimidamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.
Pharmaceuticals: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those with antimicrobial and antifungal properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-cyanoacetimidamide involves its interaction with various molecular targets. For instance, in antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
2-Chloro-N-cyanoacetimidamide can be compared with other cyanoacetamide derivatives:
N-Cyanoacetimidamide: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromo-N-cyanoacetimidamide: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.
N-Cyanoacetylacetamide: Contains an additional acetyl group, which can influence its reactivity and applications in organic synthesis.
The uniqueness of 2-Chloro-N-cyanoacetimidamide lies in its chlorine atom, which provides specific reactivity that can be exploited in various chemical reactions and applications.
Propiedades
Número CAS |
53737-87-4 |
|---|---|
Fórmula molecular |
C3H4ClN3 |
Peso molecular |
117.54 g/mol |
Nombre IUPAC |
2-chloro-N'-cyanoethanimidamide |
InChI |
InChI=1S/C3H4ClN3/c4-1-3(6)7-2-5/h1H2,(H2,6,7) |
Clave InChI |
FFQKAZUVKHJQPH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=NC#N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
